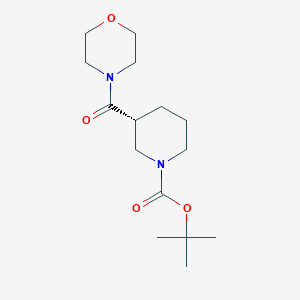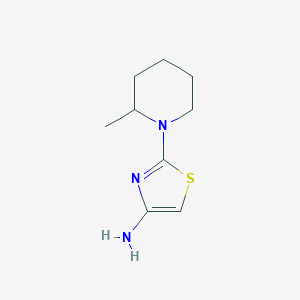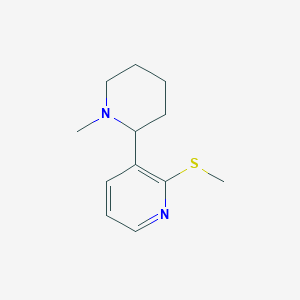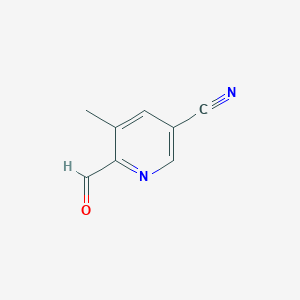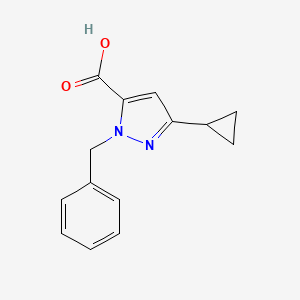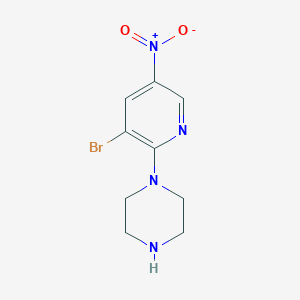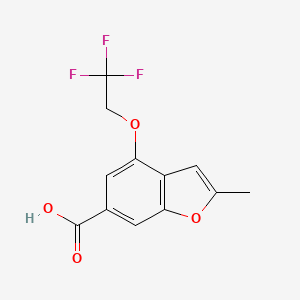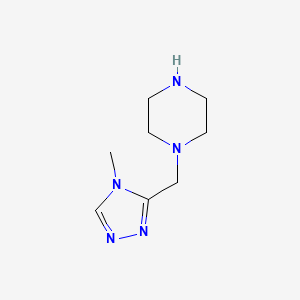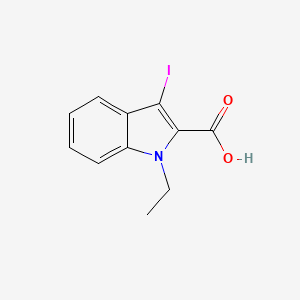
1-Ethyl-3-iodo-1H-indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-iodo-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound features an ethyl group at the 1-position, an iodine atom at the 3-position, and a carboxylic acid group at the 2-position of the indole ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-iodo-1H-indole-2-carboxylic acid typically involves the iodination of 1-ethylindole followed by carboxylation. One common method is the electrophilic substitution reaction where iodine is introduced to the indole ring. The reaction conditions often involve the use of iodine (I2) and a suitable oxidizing agent such as silver acetate (AgOAc) in an organic solvent like acetic acid.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from commercially available indole derivatives. The process includes:
- N-alkylation of indole to introduce the ethyl group.
- Iodination at the 3-position using iodine and an oxidizing agent.
- Carboxylation at the 2-position through a reaction with carbon dioxide under high pressure and temperature.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-3-iodo-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The iodine atom at the 3-position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.
Major Products Formed:
Oxidation: Indole-2-carboxylic acid derivatives.
Reduction: Indole-2-carbinol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Ethyl-3-iodo-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-3-iodo-1H-indole-2-carboxylic acid involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes or receptors. For example, it may bind to the active site of an enzyme, blocking its activity, or it may interact with a receptor, modulating its signaling pathway. The exact mechanism depends on the specific application and the biological system being studied.
Similar Compounds:
1-Methyl-3-iodo-1H-indole-2-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-3-bromo-1H-indole-2-carboxylic acid: Similar structure but with a bromine atom instead of iodine.
1-Ethyl-3-chloro-1H-indole-2-carboxylic acid: Similar structure but with a chlorine atom instead of iodine.
Uniqueness: this compound is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C11H10INO2 |
|---|---|
Peso molecular |
315.11 g/mol |
Nombre IUPAC |
1-ethyl-3-iodoindole-2-carboxylic acid |
InChI |
InChI=1S/C11H10INO2/c1-2-13-8-6-4-3-5-7(8)9(12)10(13)11(14)15/h3-6H,2H2,1H3,(H,14,15) |
Clave InChI |
JDJYADYGMHZISW-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=CC=CC=C2C(=C1C(=O)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


